N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide is a chemical compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a hydroxyacetamide group. These functional groups contribute to its reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide can be synthesized through several methods. One common approach involves the reaction of sodium dimethylaminoethanol with chlorosulfonic acid . Another method includes the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production process. The final product is then purified through various techniques, such as distillation or crystallization, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and as a reagent in various assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyacetamide group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: This compound shares the dimethylamino group but lacks the hydroxyacetamide group.
2-(Dimethylamino)ethoxy ethanol: Similar in structure but with an ethoxy group instead of a hydroxyacetamide group.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Contains a naphthalimide moiety, making it structurally different but functionally similar in some reactions.
Uniqueness
N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it valuable in various applications, from chemical synthesis to biological research.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-3-7-6(10)5-9/h9H,3-5H2,1-2H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIMYTBEQWJZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569810 |
Source
|
Record name | N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-91-1 |
Source
|
Record name | N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.